

Application Notes and Protocols for SKL2001 Treatment of HEK293 Cells

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Compound of Interest		
Compound Name:	SKL2001	
Cat. No.:	B15545171	Get Quote

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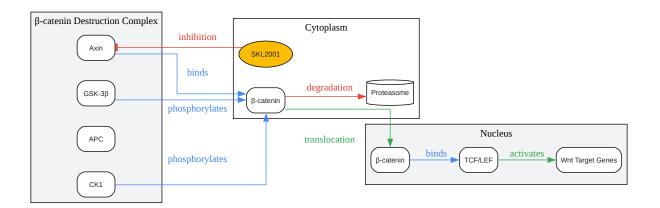
Introduction

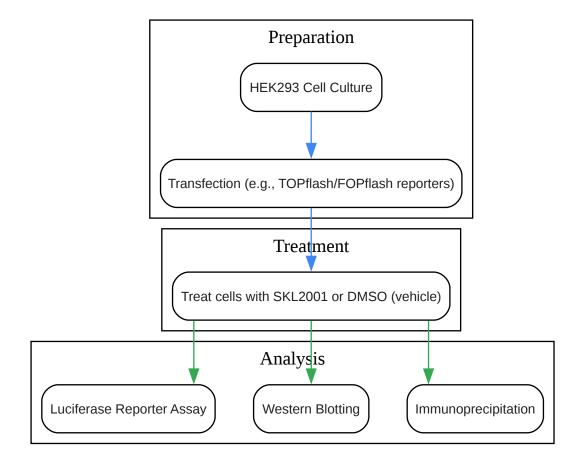
SKL2001 is a small molecule agonist of the canonical Wnt/ β -catenin signaling pathway.[1][2][3] Its mechanism of action involves the disruption of the interaction between Axin and β -catenin within the β -catenin destruction complex.[1][2][4] This inhibition of the destruction complex leads to the stabilization and subsequent accumulation of β -catenin in both the cytoplasm and the nucleus.[4][5] In the nucleus, β -catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes. This application note provides detailed protocols for the treatment of Human Embryonic Kidney 293 (HEK293) cells with **SKL2001** to study the activation of the Wnt/ β -catenin pathway.

Mechanism of Action

SKL2001 activates the Wnt/β-catenin signaling pathway by preventing the degradation of β-catenin.[5] In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 β (GSK-3 β). **SKL2001** directly interferes with the Axin/β-catenin interaction, a crucial step for the sequential phosphorylation of β-catenin by CK1 and GSK-3 β .[2][5] By preventing this interaction, **SKL2001** leads to the accumulation of unphosphorylated, stable β-catenin.[5] Notably, **SKL2001**'s activity is independent of GSK-3 β inhibition.[4][5]







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